![molecular formula C20H20ClN3O3S B10956939 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10956939.png)

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

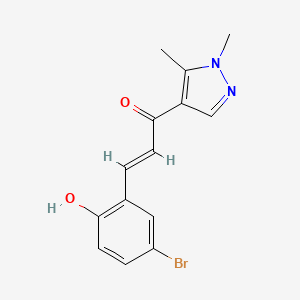

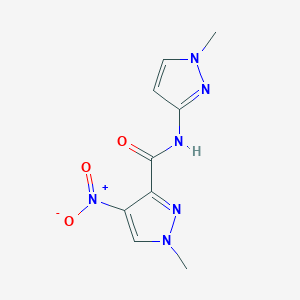

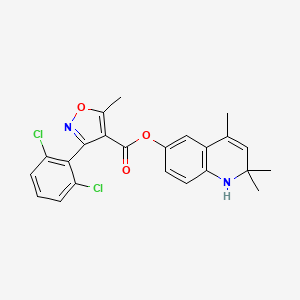

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrrolidinone and a benzenesulfonamide group, making it a potential candidate for various pharmacological applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-4-(2-Oxopyrrolidin-1-yl)benzolsulfonamid umfasst in der Regel mehrere Schritte:

Bildung des Indol-Restes: Der Indolring kann durch die Fischer-Indol-Synthese synthetisiert werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Chlorierung: Das Indol-Derivat wird dann unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid chloriert, um das Chloratom an der 5-Position einzuführen.

Anlagerung der Ethylgruppe: Das chlorierte Indol wird mit Ethylamin umgesetzt, um das Zwischenprodukt N-[2-(5-Chlor-1H-indol-3-yl)ethyl] zu bilden.

Bildung des Pyrrolidinon-Restes: Der Pyrrolidinonring wird separat durch Reaktion von Bernsteinsäureanhydrid mit Ammoniak oder einem Amin synthetisiert.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts N-[2-(5-Chlor-1H-indol-3-yl)ethyl] mit den Pyrrolidinon- und Benzolsulfonamid-Gruppen unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) unter milden Bedingungen

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege für die großtechnische Synthese umfassen. Dazu gehören die Verwendung von Durchflussreaktoren, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und der Einsatz von Reinigungsverfahren wie Kristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Der Indol-Rest kann Oxidationreaktionen mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid eingehen, was zur Bildung von Oxindol-Derivaten führt.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden, das die Carbonylgruppe im Pyrrolidinonring reduzieren kann.

Substitution: Das Chloratom im Indolring kann unter geeigneten Bedingungen durch verschiedene Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Oxidation: Oxindol-Derivate.

Reduktion: Reduzierte Pyrrolidinon-Derivate.

Substitution: Substituierte Indol-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-4-(2-Oxopyrrolidin-1-yl)benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Es wird aufgrund seiner Fähigkeit, spezifische Enzyme und Wege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, auf sein Potenzial als Antikrebsmittel untersucht.

Biologische Studien: Die Verbindung wird in Studien zu ihren entzündungshemmenden und antimikrobiellen Eigenschaften verwendet.

Chemische Biologie: Sie dient als Werkzeugverbindung, um die Rolle von Indol-Derivaten in verschiedenen biologischen Prozessen zu untersuchen.

Pharmazeutische Entwicklung: Die Verbindung wird auf ihr Potenzial zur Entwicklung neuer Therapeutika für verschiedene Krankheiten untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-4-(2-Oxopyrrolidin-1-yl)benzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Enzyminhibition: Die Verbindung hemmt Enzyme wie Kinasen und Proteasen, die eine entscheidende Rolle in der Zellsignalisierung und -proliferation spielen.

Signalwegmodulation: Es moduliert Signalwege, die an Entzündungen und Krebs beteiligt sind, wie z. B. die NF-κB- und MAPK-Pfade.

Rezeptorbindung: Der Indol-Rest ermöglicht es der Verbindung, an spezifische Rezeptoren zu binden und so zelluläre Reaktionen zu beeinflussen.

Wirkmechanismus

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes like kinases and proteases, which play crucial roles in cell signaling and proliferation.

Pathway Modulation: It modulates signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

Receptor Binding: The indole moiety allows the compound to bind to specific receptors, influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-[2-(1H-Indol-3-yl)ethyl]-4-(2-Oxopyrrolidin-1-yl)benzolsulfonamid: Ähnliche Struktur, aber es fehlt das Chloratom an der 5-Position.

N-[2-(5-Brom-1H-indol-3-yl)ethyl]-4-(2-Oxopyrrolidin-1-yl)benzolsulfonamid: Ähnliche Struktur mit einem Bromatom anstelle von Chlor.

Einzigartigkeit

- Das Vorhandensein des Chloratoms an der 5-Position des Indolrings verstärkt die biologische Aktivität und Spezifität der Verbindung im Vergleich zu ihren Analogen.

- Die Kombination der Indol-, Pyrrolidinon- und Benzolsulfonamid-Reste bietet ein einzigartiges Gerüst für die Medikamentenentwicklung, das mehrere Angriffspunkte für die Interaktion mit biologischen Zielstrukturen bietet.

Eigenschaften

Molekularformel |

C20H20ClN3O3S |

|---|---|

Molekulargewicht |

417.9 g/mol |

IUPAC-Name |

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C20H20ClN3O3S/c21-15-3-8-19-18(12-15)14(13-22-19)9-10-23-28(26,27)17-6-4-16(5-7-17)24-11-1-2-20(24)25/h3-8,12-13,22-23H,1-2,9-11H2 |

InChI-Schlüssel |

CPKQXURGPWLFPG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10956860.png)

![13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956867.png)

![methyl 4-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B10956873.png)

![{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether](/img/structure/B10956894.png)

![(2E)-2-{[5-phenyl-2-(piperidin-1-yl)furan-3-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10956899.png)

![1-(3-chlorophenyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956902.png)

![Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate](/img/structure/B10956903.png)

![11-methyl-4-(1-methylsulfonylpiperidin-3-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956906.png)

![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956909.png)

![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10956914.png)

![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B10956919.png)